molecular formula C19H21NO8S B3146220 (E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone CAS No. 592542-52-4

(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone

Cat. No.: B3146220
CAS No.: 592542-52-4
M. Wt: 423.4 g/mol
InChI Key: XGRXGRFTLPXXAZ-BQYQJAHWSA-N
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Description

(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl Sulfone ( 592542-52-4) is a high-value chemical building block and intermediate in organic and medicinal chemistry research. It belongs to the class of styryl benzyl sulfones, which have demonstrated significant potential in scientific research for their biological activity. This compound serves as a key precursor in the synthesis and development of novel, non-alkylating (E)-styryl benzyl sulfones that are investigated for their potent anti-proliferative effects against a wide variety of human tumor cell lines . The structure-activity relationships (SAR) of this chemotype reveal that the nature, number, and position of substituents on the two aromatic rings are critical determinants of its tumor cell cytotoxicity . The presence of the sulfone group is crucial for interactions with biological targets, while the trimethoxy and nitro groups contribute to the compound's steric and electronic properties, impacting its molecular recognition and reactivity . Researchers utilize this compound as a versatile scaffold in lead optimization for discovering new therapeutic agents. Its primary research value lies in oncology and chemical biology, particularly in the study of compounds that can induce apoptotic cell death in cancer cells with relatively low toxicity to normal cells . The compound can undergo various chemical transformations, including reduction of its nitro group to an amine, which is a common step in generating further derivatives for biological evaluation . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethoxy-2-[(E)-2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO8S/c1-25-14-10-18(27-3)15(19(11-14)28-4)7-8-29(23,24)12-13-5-6-17(26-2)16(9-13)20(21)22/h5-11H,12H2,1-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRXGRFTLPXXAZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone typically involves a multi-step process. One common route includes the following steps:

    Formation of the Styryl Intermediate: The styryl intermediate can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl compound.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Sulfone Formation: The sulfone moiety can be introduced by reacting the styryl intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction of the nitro group.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to substitute the methoxy groups.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and nitro groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Sulindac Sulfone
  • Structure : A metabolite of the NSAID sulindac, featuring a sulfone group but lacking the nitro and trimethoxy substituents.
  • Activity : Inhibits mTOR signaling by binding VDAC1/2, demonstrating anti-cancer properties .
(b) AI-2 Quorum Sensing Inhibitors
  • Structure : Sulfone-containing compounds identified via virtual screening (e.g., LuxP antagonists).
  • Activity : Block bacterial quorum sensing (QS) by mimicking S-THMF-borate, with the sulfone group interacting with LuxP residues (Arg215/Arg310) .
  • Key Difference : The target compound’s nitro and methoxy groups may hinder LuxP binding compared to AI-2 inhibitors, which prioritize sulfone-mediated interactions.
(c) Metsulfuron Methyl Ester
  • Structure : A sulfonylurea herbicide with a triazine backbone and methoxy groups.
  • Activity : Inhibits plant acetolactate synthase (ALS) .
  • Key Difference : The absence of a styryl group and nitro substituent limits structural overlap with the target compound.

Mechanistic Comparison: Sulfone Group Interactions

  • VDAC Binding : Both the target compound and sulindac sulfone rely on sulfone moieties for VDAC interaction, but the former’s nitro group may introduce steric hindrance or electronic effects that alter binding kinetics .
  • QS Inhibition : AI-2 inhibitors prioritize sulfone-Arg interactions, whereas the target compound’s bulky substituents likely preclude LuxP binding .

Biological Activity

(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone (CAS No. 592542-52-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

The molecular formula of this compound is C19H23N1O6SC_{19}H_{23}N_{1}O_{6}S with a molecular weight of approximately 393.45 g/mol. The compound features a sulfone group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects .

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as methoxy-substituted phenols. The process can include reactions such as nucleophilic substitutions and coupling reactions facilitated by palladium catalysts. Specific methodologies can vary based on the desired purity and yield .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing nitro groups can enhance activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. Antioxidants are critical in neutralizing free radicals and reducing oxidative stress in biological systems. In vitro assays have demonstrated that this compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic potential .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the aromatic structure significantly enhanced activity levels.
  • Antioxidant Evaluation : In a comparative study involving different nitro-substituted phenolic compounds, (E)-2,4,6-trimethoxystyryl derivatives demonstrated superior antioxidant activity compared to non-nitro counterparts.

Q & A

Q. What are the key synthetic pathways for preparing (E)-2,4,6-trimethoxystyryl 4-methoxy-3-nitrobenzyl sulfone?

The compound is synthesized via radical hydrothiolation of 2,4,6-trimethoxyphenyl acetylene with 4-methoxy-3-nitrobenzyl mercaptan using triethylborane-hexane (Et3B) as a radical initiator, yielding (Z)- and (E)-styryl benzyl sulfides in a 40:60 ratio . Subsequent oxidation of the sulfide intermediate with 30% H2O2 in glacial acetic acid converts it to the sulfone . For stereoselective (E)-isomer formation, reaction conditions (e.g., solvent, temperature, and catalyst) are critical .

Q. How is the nitro group reduced to an amine in this compound, and what analytical methods confirm the transformation?

The nitro group in the sulfone derivative is reduced using sodium hydrosulfite (Na2S2O4) in an acetone-water mixture at 50°C, yielding the corresponding amine . Characterization involves HPLC, NMR (to track disappearance of nitro proton signals), and mass spectrometry (to confirm molecular weight shifts from nitro to amine derivatives) .

Q. What role do methoxy substituents play in the compound's biological activity?

Methoxy groups enhance solubility and modulate electronic effects, improving interaction with kinase targets. For example, trimethoxystyryl analogs show increased cytotoxicity due to enhanced binding to tubulin or kinase active sites . The 4-methoxy group on the benzyl ring stabilizes the sulfone moiety, while 2,4,6-trimethoxy groups on the styryl ring optimize steric compatibility with hydrophobic pockets in biological targets .

Advanced Research Questions

Q. How does stereochemistry (E/Z isomerism) impact the compound's biological efficacy, and what methods optimize isomer purity?

The (E)-isomer exhibits superior biological activity due to its planar structure, enabling better target engagement compared to the bent (Z)-isomer . Stereochemical purity is achieved using Et3B-hexane, which promotes radical-mediated anti-Markovnikov addition with high (E)-selectivity . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) further isolates the (E)-isomer (>95% purity) .

Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?

While compound 8p ((E)-trimethoxystyryl-4-methoxy-3-aminobenzyl sulfone) shows potent cytotoxicity in cell-killing assays (IC50 ~50 nM), its in vivo efficacy varies due to metabolic instability . Contradictions arise from differences in assay conditions (e.g., serum protein binding) or metabolite interference. Resolution strategies:

  • Use stable isotope-labeled analogs (e.g., deuterated derivatives) to track pharmacokinetics .
  • Compare activity in serum-free vs. serum-containing media to assess protein binding effects .

Q. How can computational modeling guide the design of derivatives with improved kinase inhibition?

Docking studies (e.g., AutoDock Vina) reveal that the sulfone group forms hydrogen bonds with kinase ATP-binding pockets, while the trimethoxystyryl moiety occupies hydrophobic regions . Key modifications predicted to enhance activity:

  • Replacing the 3-nitro group with electron-withdrawing substituents (e.g., cyano) to strengthen target interactions.
  • Introducing fluorine at the 4-methoxy position to improve metabolic stability .

Methodological Challenges

Q. What experimental pitfalls occur during sulfone oxidation, and how are they mitigated?

Common issues include overoxidation to sulfonic acids or incomplete conversion due to peroxide decomposition. Mitigation strategies:

  • Use glacial acetic acid as a solvent to stabilize H2O2 and prevent side reactions .
  • Monitor reaction progress via TLC (Rf shift from sulfide to sulfone) and terminate at 85–90% conversion to avoid byproducts .

Q. How do solvent and temperature affect radical-mediated hydrothiolation in the synthesis of styryl sulfides?

Non-polar solvents (e.g., benzene) favor radical chain propagation, while temperatures >25°C accelerate initiator decomposition, reducing stereoselectivity . Optimal conditions:

  • Et3B-hexane (1 mol%) in benzene at 25°C for 2 hours, yielding (E)-sulfides with 60% selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone

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